molecular formula C18H27BrN2O3 B1407845 Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate CAS No. 1467060-86-1

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate

Cat. No.: B1407845
CAS No.: 1467060-86-1
M. Wt: 399.3 g/mol
InChI Key: UWRQJYUBWWCZEG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C18H27BrN2O3 and a molecular weight of 399.33 g/mol . It is commonly used in various chemical and biological research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenol with 3-chloropropylamine to form 3-(4-bromophenoxy)propylamine. This intermediate is then reacted with tert-butyl piperazine-1-carboxylate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target being studied .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O3/c1-18(2,3)24-17(22)21-12-10-20(11-13-21)9-4-14-23-16-7-5-15(19)6-8-16/h5-8H,4,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRQJYUBWWCZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-4-(3-bromopropoxy)benzene (300 mg, 1.02 mmol) and tert-butyl piperazine-1-carboxylate (144 mg, 1.02 mmol) in acetonitrile (6.0 mL) was added Cs2CO3 (365 mg, 1.10 mmol). The mixture was stirred at 75° C. for 5 hours. The mixture was poured into ethyl acetate and washed with water. The organic phase was dried over sodium sulfate, filtered, and concentrated to give the title compound (300 mg, 75% yield) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.40 (d, 2H), 6.75 (d, 2H), 3.95 (m, 2H), 3.42 (m, 4H), 2.54 (t, 2H), 2.40 (m, 4H), 2.01-1.89 (m, 2H), 1.50-1.40 (s, 9H).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
365 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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